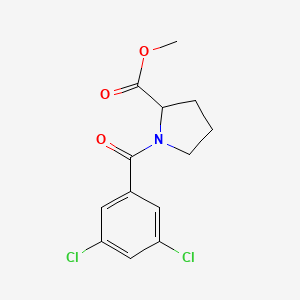![molecular formula C18H24N4O4 B7545394 1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide, commonly known as BMOX, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound belongs to the family of oxazole derivatives, which are known for their diverse biological activities. BMOX has been found to exhibit promising properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of BMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to changes in the electronic structure of BMOX, resulting in fluorescence emission. BMOX has also been found to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Biochemical and Physiological Effects:
BMOX has been found to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has been shown to have low cytotoxicity in cancer cells, making it a potential candidate for cancer therapy. BMOX has also been found to have low hemolytic activity, indicating its potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
BMOX has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. BMOX has also been found to have high selectivity for metal ions, making it a valuable tool for detecting metal ions in biological samples. However, BMOX has some limitations in lab experiments. It has low photostability, which can affect its fluorescence signal over time. BMOX also has limited solubility in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BMOX in scientific research. One potential application is in the development of new antibiotics. BMOX has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics that are effective against drug-resistant bacteria. Another potential application is in the development of new cancer therapies. BMOX has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Finally, BMOX could be used in the development of new fluorescent probes for detecting metal ions in biological samples. Further research could lead to the development of more sensitive and selective probes for detecting metal ions.
Synthesis Methods
The synthesis of BMOX involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with cyclohexanone in the presence of a coupling agent. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium acetate to yield the final product. The synthesis of BMOX has been optimized to achieve high yields and purity, making it a cost-effective and efficient process.
Scientific Research Applications
BMOX has been found to have a wide range of applications in scientific research. It has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. BMOX has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, BMOX has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-11-6-15(21-25-11)9-19-17(23)13-4-3-5-14(8-13)18(24)20-10-16-7-12(2)26-22-16/h6-7,13-14H,3-5,8-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAJBGQAQNXZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCCC(C2)C(=O)NCC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)